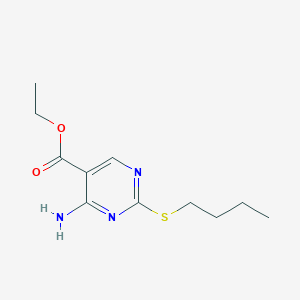
4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester
Vue d'ensemble
Description
4-amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester is a pyrimidinecarboxylic acid.
Activité Biologique
4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group, a butylthio substituent, and an ethyl ester group, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Chemical Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 213.29 g/mol
This compound features a pyrimidine ring with functional groups that enhance its reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including those involved in cell signaling pathways. For instance, it may act as an inhibitor of certain kinases by competing with ATP for binding sites, thereby disrupting phosphorylation processes critical for cellular function.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
Antitumor Activity
Recent research has highlighted the potential antitumor effects of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:
- MCF-7 Cells : Treatment with the compound resulted in a significant reduction in cell viability (approximately 26.86%) and increased early and late apoptotic cell populations compared to untreated controls .
- IC50 Values : The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM across different tumor models, indicating moderate to high potency against cancer cells .
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antitumor effects | Induced apoptosis in MCF-7 cells with IC50 = 23.2 μM |
| Study 2 | Investigate anti-inflammatory properties | Reduced edema in animal models; inhibited cytokine production |
| Study 3 | Assess antioxidant activity | Exhibited significant antioxidant effects in vitro |
Propriétés
IUPAC Name |
ethyl 4-amino-2-butylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-3-5-6-17-11-13-7-8(9(12)14-11)10(15)16-4-2/h7H,3-6H2,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIWBBOWHHBPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC=C(C(=N1)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389746 | |
| Record name | ST075968 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116218-70-3 | |
| Record name | ST075968 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















